molecular formula C18H26N2O5 B1290592 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate CAS No. 317365-33-6

1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Cat. No. B1290592
M. Wt: 350.4 g/mol
InChI Key: UINOMZOGOKYFHD-UHFFFAOYSA-N
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Description

The compound 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the presence of nitrogen atoms that can engage in hydrogen bonding and other interactions. Piperazine derivatives are often explored for their potential biological activities and can serve as intermediates in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves stepwise reactions where the piperazine core is functionalized with different substituents. For instance, the synthesis of 1,4-dipiperazino benzenes involves transition metal-catalyzed N-arylation of chiral piperazines . Other methods include condensation reactions , amination reactions using CuI, ethylene glycol, and potassium phosphate as catalysts , and the modified Bruylants approach for sterically congested piperazine derivatives . These methods highlight the diverse synthetic strategies employed to obtain piperazine derivatives with varying side chains and functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed by X-ray crystallography. For example, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, revealing typical bond lengths and angles for this type of compound . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was elucidated, showing weak intermolecular interactions and aromatic π-π stacking . These studies provide insights into the three-dimensional arrangement of atoms and the potential for molecular interactions.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an intermediate for the synthesis of biologically active benzimidazole compounds . The reactivity of the piperazine nitrogen atoms and other functional groups allows for further transformations, which can be utilized to synthesize target molecules with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure and intermolecular interactions can affect the compound's solubility, melting point, and stability . Spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS are commonly used to characterize these compounds and confirm their identities . Additionally, the presence of bulky tert-butyl groups can introduce steric hindrance, influencing the compound's reactivity and interactions with biological targets .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : Piperazine derivatives, such as tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, have been synthesized and are important intermediates for the creation of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Potential Anti-Malarial Agents : Certain piperazine derivatives have shown anti-malarial activity, highlighting the potential for these compounds in the development of new anti-malarial medications (W. Cunico et al., 2009).

  • Antibacterial and Antifungal Activities : Derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been studied for their antibacterial and antifungal properties against several microorganisms (B. Kulkarni et al., 2016).

  • Pharmacologically Useful Core : Piperazine derivatives have been identified as having a pharmacologically useful core, useful in the synthesis of complex pharmaceutical agents (Ashwini Gumireddy et al., 2021).

Molecular Structure and Crystallography

  • Crystal and Molecular Structure Studies : Piperazine derivatives' crystal and molecular structures, like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, have been reported, providing insights into their chemical properties and potential applications (C. Mamat et al., 2012).

  • Hirshfeld Surface Analysis : Studies like the crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives have been conducted to understand their molecular interactions and stability (K. Kumara et al., 2017).

  • X-Ray Diffraction and DFT Calculations : Detailed X-ray diffraction studies and DFT calculations of piperazine derivatives help in understanding their molecular conformations and electrostatic potentials, which are crucial for their application in various scientific fields (Zhi-Ping Yang et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINOMZOGOKYFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129090
Record name 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

CAS RN

317365-33-6
Record name 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317365-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1-[(benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1 g) in anhydrous THF (11 ml) under argon, cooled to 0° C. was added 1M borane in THF (11 ml) and the mixture allowed to warm to room temperature over 3.5 hours. After cooling to 0° C., MeOH was added and stirring continued for 72 hours. The solvents were evaporated, saturated aqueous sodium bicarbonate and ethyl acetate added, the organic phase dried (MgSO4) and evaporated to give the title compound (0.88 g, 92%).
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Yield
92%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 5.32 g of methyl 1-(benzyloxycarbonyl)-4-(tert-butyloxycarbonyl)piperazine-2-carboxylate in 30 mL of THF was added 834 mg of lithium chloride, 744 mg of sodium borohydride, and 30 mL of ethanol. The mixture was stirred overnight at room temperature, concentrated, and redissolved in 200 mL of CH2Cl2. This CH2Cl2 solution was washed with 100 mL of water and 100 mL of brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography, eluting with a gradient system of 2:1 hexanes-EtOAc to 1:1 hexanes-EtOAc, to yield 2.65 g of the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RB Clark, D Elbaum - Tetrahedron, 2007 - Elsevier
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones are readily prepared from the bis-carbamate protected piperazine-2-carboxylic acids and serve as orthogonally protected piperazines …
Number of citations: 7 www.sciencedirect.com
AR Prosser - 2015 - search.proquest.com
Current HIV regimens require multiple antiviral drugs to arrest ongoing viral replication and restore immune function. These so-called “drug cocktails” work by utilizing several …
Number of citations: 3 search.proquest.com

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